molecular formula C14H14N4 B11232677 7-Phenyl-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-Phenyl-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11232677
M. Wt: 238.29 g/mol
InChI Key: SKXIDNMWIWECKY-UHFFFAOYSA-N
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Description

7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine features a triazole ring fused to a pyrimidine ring, with a phenyl group at the 7-position and an isopropyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of phenyl isothiocyanate with appropriate precursors in the presence of potassium hydroxide and N,N-dimethylformamide .

Industrial Production Methods

Industrial production methods for 7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrimidine core.

    Substitution: The phenyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyrimidine, while substitution reactions can introduce various functional groups to the phenyl or isopropyl moieties .

Comparison with Similar Compounds

7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of 7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

7-phenyl-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H14N4/c1-10(2)13-16-14-15-9-8-12(18(14)17-13)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

SKXIDNMWIWECKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=CC=NC2=N1)C3=CC=CC=C3

Origin of Product

United States

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